6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan
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Overview
Description
6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan is a chemical compound belonging to the class of naphthofurans These compounds are characterized by a fused ring system consisting of a naphthalene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan can be achieved through several synthetic routes. One common method involves the cycloaddition reaction, where a naphthalene derivative undergoes a [3+2] cycloaddition with a suitable furan derivative under visible-light-mediated conditions . This method is environmentally friendly and offers good yields with excellent regioselectivity and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydronaphtho derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphtho derivatives.
Substitution: Various substituted naphthofuran derivatives depending on the reagents used.
Scientific Research Applications
6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and novel materials.
Biology: The compound exhibits potential biological activities, including antitumor and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan involves its interaction with specific molecular targets and pathways. The compound can modulate cellular processes by binding to enzymes or receptors, leading to changes in cellular signaling and function. For example, its antitumor activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methyl-3-penten-1-yl)-2,3-dihydronaphtho[1,2-b]furan-6,9-dione
- 4-Methoxy-3-methyl-1-oxo-1,3-dihydronaphtho[2,3-c]furan-5-yl β-D-allopyranoside
Uniqueness
6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14O2 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
6-methoxy-4-methyl-1,3-dihydrobenzo[f][2]benzofuran |
InChI |
InChI=1S/C14H14O2/c1-9-13-6-12(15-2)4-3-10(13)5-11-7-16-8-14(9)11/h3-6H,7-8H2,1-2H3 |
InChI Key |
RUTRTUPJCADJCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC3=C1COC3)OC |
Origin of Product |
United States |
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